Infecundin
Overview
Description
Infecundin is a hormonal contraceptive compound that was first developed in the early 20th century. It is derived from corpus luteum extracts, which are rich in the hormone progesterone . This compound was one of the pioneering compounds in the field of hormonal contraception, marking a significant advancement in reproductive health.
Preparation Methods
Synthetic Routes and Reaction Conditions
Infecundin is synthesized from corpus luteum extracts, which are obtained from the ovaries of pregnant animals. The extraction process involves isolating the hormone progesterone, which is then chemically modified to produce this compound . The specific reaction conditions and synthetic routes are proprietary and have not been widely published.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of corpus luteum from animal sources, followed by chemical modification and purification processes. The production methods are designed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Infecundin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from the chemical reactions of this compound include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Infecundin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying hormonal reactions and synthesis.
Biology: Employed in research on reproductive health and hormonal regulation.
Medicine: Investigated for its potential use in hormonal therapies and contraceptive methods.
Industry: Utilized in the production of hormonal contraceptives and related pharmaceutical products.
Mechanism of Action
Infecundin exerts its effects by interacting with progesterone receptors in the body. It mimics the action of natural progesterone, leading to the inhibition of ovulation and changes in the uterine lining that prevent implantation . The molecular targets of this compound include progesterone receptors in the reproductive system, and its pathways involve the regulation of gene expression related to reproductive functions .
Comparison with Similar Compounds
Infecundin is unique in its origin from corpus luteum extracts and its specific hormonal profile. Similar compounds include:
Progesterone: The natural hormone from which this compound is derived.
Norethindrone: A synthetic progestin used in many hormonal contraceptives.
Levonorgestrel: Another synthetic progestin with widespread use in contraceptive products
This compound stands out due to its historical significance and its specific extraction and synthesis process from natural sources .
Properties
IUPAC Name |
17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXHFFSOAJUMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13577-86-1, 68-23-5 | |
Record name | 8-Isonorethynodrel | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | norethynodrel | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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